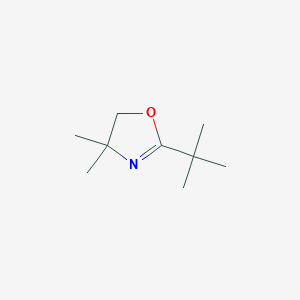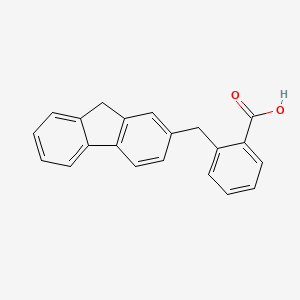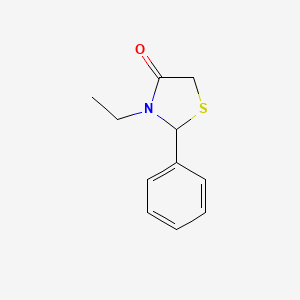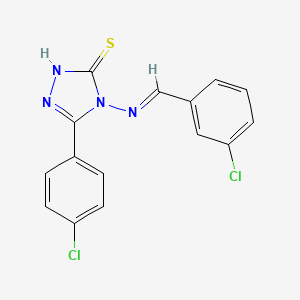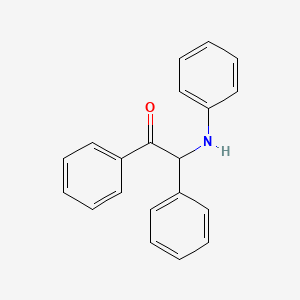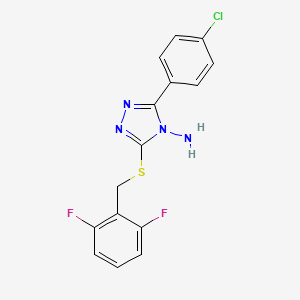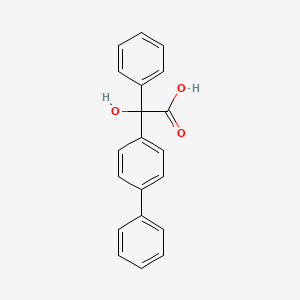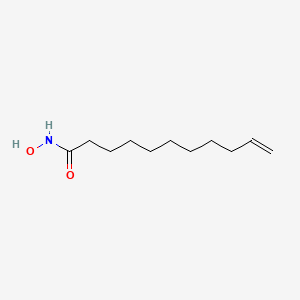
10-Undecenehydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenehydroxamic acid is an organic compound with the molecular formula C11H21NO2. It is a hydroxamic acid derivative of undecenoic acid, characterized by the presence of a hydroxylamine group attached to the carbonyl carbon of the undecenoic acid. This compound is known for its ability to chelate metal ions, making it valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecenehydroxamic acid can be synthesized through the reaction of undecenoic acid with hydroxylamine. The process typically involves the following steps:
Esterification: Undecenoic acid is first converted to its ester form using methanol and an acid catalyst.
Hydroxylamination: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 10-Undecenehydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amides or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amides or amines.
Substitution: Various substituted hydroxamic acids.
Scientific Research Applications
10-Undecenehydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Industry: The compound is used in the formulation of metal chelators and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 10-Undecenehydroxamic acid primarily involves its ability to chelate metal ions. By binding to metal ions such as iron (Fe) and zinc (Zn), it can inhibit the activity of metalloproteases. This inhibition is crucial in various biological processes, including the regulation of cell growth and differentiation . The compound’s chelating properties also make it effective in preventing metal-catalyzed oxidation reactions .
Comparison with Similar Compounds
Deferoxamine: A well-known iron chelator used in medicine.
Marimastat: A hydroxamic acid-based metalloprotease inhibitor.
Vorinostat: A hydroxamic acid derivative used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness: 10-Undecenehydroxamic acid stands out due to its unique structure, which combines the properties of a long-chain fatty acid with a hydroxamic acid group. This combination enhances its lipophilicity and allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Properties
CAS No. |
16791-35-8 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-hydroxyundec-10-enamide |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12-14/h2,14H,1,3-10H2,(H,12,13) |
InChI Key |
ZUEKXFUSXSASAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)

